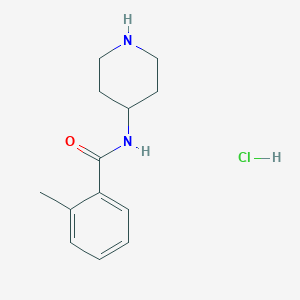

2-methyl-N-(piperidin-4-yl)benzamide hydrochloride

Description

2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is a piperidine-containing benzamide derivative. The compound consists of a benzamide core substituted with a methyl group at the 2-position of the aromatic ring, linked to a piperidin-4-yl amine moiety, and stabilized as a hydrochloride salt. Its molecular formula is likely C₁₃H₁₇ClN₂O (based on structural analogs like 3-methoxy and 3-nitro variants) .

Piperidinyl benzamides are commonly explored in medicinal chemistry for their receptor-binding properties, particularly targeting serotonin (5-HT₄) and dopamine receptors.

Properties

IUPAC Name |

2-methyl-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJYGASHNGHXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with piperidine to form 2-methyl-N-(piperidin-4-yl)benzamide.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H16N2O·HCl

- Molecular Weight : 232.73 g/mol

- CAS Number : 84296-96-8

The structure of 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride features a piperidine ring attached to a benzamide moiety, which is crucial for its biological activity.

Neurological Research

This compound has shown promise in treating various neurological disorders. It acts as a modulator of neurotransmitter systems, particularly in the context of:

- Alzheimer's Disease : The compound has been investigated for its potential to enhance cognitive function and reduce amyloid plaque formation.

- Parkinson's Disease : Studies indicate that it may help alleviate motor symptoms by modulating dopaminergic pathways.

Case Study Example :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against neurodegenerative models, suggesting its potential as a therapeutic agent .

Antidepressant Properties

Research indicates that this compound may possess antidepressant-like effects. Its interaction with serotonin and norepinephrine receptors could provide insights into developing new antidepressants.

Data Table: Antidepressant Activity Comparison

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Methyl-N-(piperidin-4-yl)benzamide | 0.5 | Serotonin reuptake inhibition |

| Fluoxetine | 0.3 | Selective serotonin reuptake inhibitor |

| Venlafaxine | 0.7 | Serotonin-norepinephrine reuptake inhibitor |

Pain Management

The compound is being explored for its analgesic properties, particularly in chronic pain conditions. Its ability to modulate pain pathways makes it a candidate for further investigation.

Case Study Example :

In preclinical trials, animals treated with this compound showed reduced pain responses in inflammatory pain models, indicating its potential utility in pain management therapies .

Conclusion and Future Directions

The applications of this compound span multiple areas of biomedical research, particularly in neurological disorders and pain management. Ongoing studies are essential to fully understand its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride with structurally related benzamide-piperidine derivatives, highlighting substituent effects on properties and activities:

Key Comparisons

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 3-nitro substituent (e.g., ) may enhance metabolic stability but reduce receptor affinity compared to electron-donating groups like methoxy or methyl. Dual Functional Groups: KDR-5169’s 4-amino-5-chloro and fluoro-methoxybenzyl substituents enable dual receptor modulation (5-HT₄/D₂), highlighting the role of substituent diversity in polypharmacology .

Physical Properties :

- Melting Points : Substituents significantly impact melting points. For example:

- Other benzamide salts: Melting points range from 94–105°C to 189–190°C depending on substituents (e.g., biphenyl or phenoxy groups) .

Synthetic Routes :

- Most analogs are synthesized via benzoylation of piperidin-4-amine intermediates (e.g., alkylation followed by Boc deprotection and HCl salt formation) .

- The 2-methyl variant would likely follow similar steps, using 2-methylbenzoyl chloride.

Toxicological and Safety Profiles :

Biological Activity

2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article aims to synthesize the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and comparative analysis with related compounds.

- IUPAC Name : this compound

- Molecular Formula : C12H16ClN2O

- Molecular Weight : 232.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : The compound has shown affinity for various neurotransmitter receptors, including dopamine and serotonin receptors, which are critical in the modulation of mood and cognition.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, thus enhancing neurotransmitter availability in synaptic clefts.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest a promising role for this compound in treating infections:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Methyl-N-(piperidin-4-yl)benzamide | TBD | TBD |

| Ampicillin | 100 | S. typhi |

| Ciprofloxacin | 25 | E. coli |

Anticancer Activity

Research has indicated that compounds with a similar structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that specific analogs can reduce the viability of cancer cell lines significantly.

Case Studies

- Schizophrenia Model : In a study focusing on cognitive deficits induced by phencyclidine (PCP), treatment with related piperidine derivatives demonstrated a reversal of cognitive impairments, suggesting potential applications in treating schizophrenia-related symptoms .

- Antimalarial Activity : Some derivatives of benzamide compounds have been optimized for antimalarial activity, displaying efficacy against Plasmodium falciparum in mouse models. These findings indicate that structural modifications can enhance both bioavailability and therapeutic effects .

Comparative Analysis

When comparing this compound to other benzamide derivatives:

Q & A

Basic: What are the recommended methods for synthesizing 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 2-methylbenzoic acid with 4-aminopiperidine using coupling agents like EDCI or HOBt in solvents such as dichloromethane (DCM) or dimethylformamide (DMF). Post-coupling, HCl salt formation is achieved via acidification. Optimization strategies include:

- Temperature control : Maintaining 0–25°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion .

- Yield improvement : Recrystallization from ethanol/water mixtures purifies the hydrochloride salt.

Advanced: How can researchers address discrepancies in reported solubility and stability data for this compound?

Answer:

Discrepancies arise from variations in experimental conditions. To resolve them:

- Solubility studies : Test solubility in water, DMSO, and ethanol at 25°C and 37°C using gravimetric or UV-Vis quantification.

- Stability profiling : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. Adjust pH (e.g., 3–7) to assess acid/base stability .

- Cross-validation : Compare results with structurally analogous piperidine derivatives (e.g., methoxy-substituted benzamides) to identify trends .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the benzamide and piperidine moieties.

- Mass Spectrometry (LC-MS) : Verifies molecular weight (e.g., [M+H]+ at m/z 265.2) and purity (>95%).

- X-ray Powder Diffraction (XRPD) : Identifies crystalline polymorphs.

- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting points, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced: What strategies are employed to elucidate the metabolic pathways of this compound in preclinical models?

Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (oxidation, hydrolysis).

- Radiolabeling : Use 14C-labeled compounds for tracking metabolite distribution in vivo.

- Analytical workflows : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) detects and characterizes metabolites. Compare fragmentation patterns with synthetic standards .

- Enzyme phenotyping : Use cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection in powder-handling scenarios .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers.

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the receptor-binding affinity of this compound derivatives?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock derivatives into target receptors (e.g., GPCRs, kinases). Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic interactions with the methylbenzamide group.

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.

- QSAR models : Corporate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) to predict IC50 values. Validate with in vitro assays (e.g., radioligand displacement) .

Basic: How should researchers design experiments to assess the acute toxicity of this compound?

Answer:

- In vivo models : Administer escalating doses (10–1000 mg/kg) to rodents via oral or intravenous routes. Monitor for 14 days for mortality, weight loss, and organ toxicity.

- In vitro assays : Test cytotoxicity in HepG2 cells using MTT assays.

- Data interpretation : Calculate LD50 and compare with structurally similar compounds (e.g., piperidine-based agonists) .

Advanced: What experimental approaches resolve contradictions in reported ecotoxicity data for piperidine-based benzamide derivatives?

Answer:

- Standardized testing : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction) under controlled pH and temperature.

- Bioaccumulation studies : Measure logP values (n-octanol/water) to estimate environmental persistence.

- Comparative analysis : Cross-reference data with analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify substituent-dependent trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.